Pyrocatechol monoglucoside

描述

Synthesis Analysis

The synthesis of organic and polymeric compounds often involves complex reactions designed to introduce or modify functional groups, enhancing the properties of the final products. For example, Bunten and Kakkar (1996) reported the synthesis of various organic and Pt(II)-σ-acetylide monomers and polymers, highlighting the versatility of organic synthesis techniques in producing compounds with desirable optical and electrical properties (Bunten & Kakkar, 1996). This approach to synthesis can be extrapolated to the production of pyrocatechol monoglucoside, emphasizing the importance of selecting appropriate reactants and conditions to achieve the desired functionalization.

Molecular Structure Analysis

The molecular structure of organic compounds significantly influences their physical and chemical properties. For instance, the study of polysubstituted pyrroles demonstrated the impact of molecular structure on the synthesis and properties of these compounds, highlighting the importance of structural elucidation in understanding compound behavior (Feng et al., 2013). Similarly, the molecular structure analysis of pyrocatechol monoglucoside would focus on its functional groups, stereochemistry, and conformational preferences, providing insights into its reactivity and interactions.

Chemical Reactions and Properties

Chemical reactions involving pyrocatechol monoglucoside would likely depend on its functional groups, such as the hydroxyl and glycosidic bond. The reactivity of similar compounds, as discussed by Rawat and Singh (2014), who explored the chemical reactivity of pyrrole hydrazide–hydrazone, can offer clues to the types of chemical transformations pyrocatechol monoglucoside might undergo (Rawat & Singh, 2014). This includes reactions aimed at modifying the compound's structure or introducing new functional groups to alter its properties.

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The synthesis and characterization of novel polyimides, as carried out by Wang et al. (2006), provide a framework for analyzing the physical properties of pyrocatechol monoglucoside, focusing on how its molecular structure affects these properties (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of pyrocatechol monoglucoside, such as acidity/basicity, reactivity with other chemicals, and stability, can be inferred from studies on similar compounds. The work by Gurnani, Singh, and Venkataramani (2003) on a cellulose-based macromolecular chelator highlights the role of functional groups in determining the chemical behavior of organic compounds (Gurnani, Singh, & Venkataramani, 2003). This analysis would consider the interactions of pyrocatechol monoglucoside with various reagents and conditions, contributing to a comprehensive understanding of its chemical properties.

科学研究应用

从生物质和废水中生产氢气:对羟基苯醌在生物质和废水中的研究表明,它已被用作生物质中木质素和废水中芳香化合物的模型化合物,旨在开发从高湿度生物质和废水中生产氢气的过程。这项研究揭示了在气化过程中发生的化学反应以及它们对反应条件(Kruse, Meier, Rimbrecht, & Schacht, 2000)的依赖关系。

对植物代谢的影响:研究表明,羟基苯醌显著影响植物中各种酶的活性。例如,已发现它能降低硝酸还原酶、转氨酶、转化酶和磷酸酶的活性,同时刺激甜菜植物中参与蔗糖合成的酶的活性(Singh & Wort, 1970)。

生物传感应用:羟基苯醌紫和Sn(4+)的组合已被用于在水溶液中高选择性和高灵敏度地检测多巴胺,展示了羟基苯醌在生物传感应用中的潜力(Xu & Yoon, 2011)。

电镀中的分光光度分析:羟基苯醌已被用作分析电镀浴溶液中的铁(III)和铬(VI)的分光光度试剂,展示了其在工业中的分析应用(Zayed, Barsoum, & Hassan, 1996)。

环境分析中的金属萃取:将羟基苯醌固定在纤维素上用作金属萃取的大分子螯合剂的研究展示了其在环境分析中的用途,特别是在富集和测定水样中的金属离子方面(Gurnani, Singh, & Venkataramani, 2003)。

植物修复:一项研究探讨了阿祖拉蕨在去除水溶液中的羟基苯醌中的应用,突显了其在植物修复中的作用,这是一种用于去除有害污染物的自然处理系统(Zazouli, Balarak, & Mahdavi, 2013)。

合成硅沸石沸石:羟基苯醌已被用作合成硅沸石沸石的复合剂,这是一种沸石类型,表明了其在材料科学中的实用性(Shao, Li, Qiu, & Xiao, 1999)。

酶活性的抑制:对扁豆尿酶的研究确定了羟基苯醌作为一种时间和浓度依赖性不可逆性酶失活剂,指向了其在生物化学和药理学中的潜在用途(Kot & Zaborska, 2003)。

作用机制

Target of Action

Pyrocatechol monoglucoside is a phenolic glycoside that can be isolated from Itoa orientalis . The primary targets of Pyrocatechol monoglucoside are NF-κB and Nrf2 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

Pyrocatechol monoglucoside inhibits the activation of NF-κB and significantly activates Nrf2 . This dual action results in the suppression of inflammatory responses. Specifically, Pyrocatechol monoglucoside inhibits the LPS-induced activation of NF-κB, a key player in the inflammatory response . At the same time, it significantly activates Nrf2, which acts as a negative regulator in LPS-induced inflammation .

Biochemical Pathways

The compound’s action affects the NF-κB and Nrf2 pathways . By inhibiting NF-κB, it suppresses the production of pro-inflammatory mediators. By activating Nrf2, it enhances the expression of antioxidant proteins, thereby protecting cells from oxidative damage and inflammation .

Pharmacokinetics

It’s known that phenolic compounds like pyrocatechol monoglucoside generally have good bioavailability due to their ability to form hydrogen bonds with biological membranes .

Result of Action

The molecular and cellular effects of Pyrocatechol monoglucoside’s action include the suppression of inflammatory responses and the enhancement of antioxidant defenses . This results in a protective effect against oxidative damage and inflammation, contributing to the maintenance of cellular homeostasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyrocatechol monoglucoside. For instance, the presence of other phenolic compounds can affect its antioxidant activity . Additionally, the compound’s action can be influenced by the presence of heavy metals, which can form complexes with phenolic compounds

未来方向

While there is limited information available on the future directions of Pyrocatechol monoglucoside, it is worth noting that microbial pigments, such as Pyrocatechol monoglucoside, are gaining attention due to their potential applications in various fields such as food, industrial, and biomedical applications .

属性

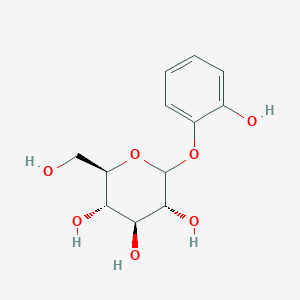

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZWIAATAZXMRV-OZRWLHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 67128551 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。